molecular formula C7H14N2O3 B15197339 4,5-Diethoxyimidazolidin-2-one CAS No. 24044-29-9

4,5-Diethoxyimidazolidin-2-one

Cat. No.: B15197339
CAS No.: 24044-29-9
M. Wt: 174.20 g/mol
InChI Key: UVIWYJDCYJEWGP-UHFFFAOYSA-N
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Description

4,5-Diethoxyimidazolidin-2-one is a heterocyclic organic compound featuring an imidazolidinone ring substituted with ethoxy groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethoxyimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diethoxyamine with ethylene carbonate under basic conditions, leading to the formation of the imidazolidinone ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethoxyimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidinones with various functional groups.

Scientific Research Applications

4,5-Diethoxyimidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Diethoxyimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The ethoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

    4,5-Dihydroxyimidazolidin-2-one: Similar structure but with hydroxyl groups instead of ethoxy groups.

    4,5-Dimethoxyimidazolidin-2-one: Similar structure but with methoxy groups instead of ethoxy groups.

    4,5-Di(p-tolylsulfonyl)imidazolidin-2-one: Similar structure but with p-tolylsulfonyl groups instead of ethoxy groups.

Uniqueness: 4,5-Diethoxyimidazolidin-2-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance solubility and modify the compound’s interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

24044-29-9

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

4,5-diethoxyimidazolidin-2-one

InChI

InChI=1S/C7H14N2O3/c1-3-11-5-6(12-4-2)9-7(10)8-5/h5-6H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

UVIWYJDCYJEWGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(NC(=O)N1)OCC

Origin of Product

United States

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